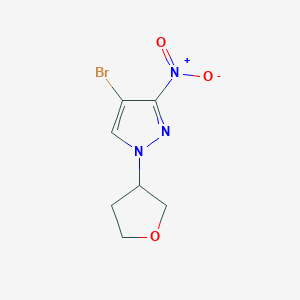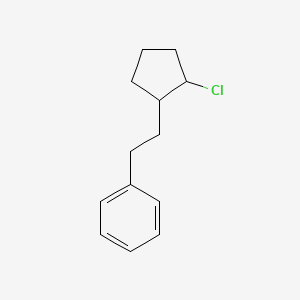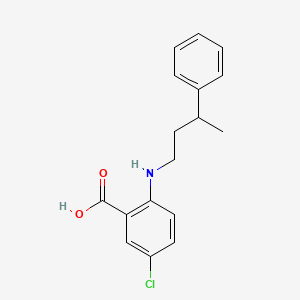![molecular formula C12H18ClN3 B7570515 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)
1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine, also known as 4-Chloro-alpha-(2-(dimethylamino)ethyl)benzenemethanamine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of psychoactive substances known as phenethylamines, and it is structurally similar to other compounds such as amphetamine and methamphetamine.
作用機序
The mechanism of action of 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine involves its interaction with various receptors in the brain. Specifically, this compound acts as a serotonin and norepinephrine reuptake inhibitor, meaning that it prevents the reuptake of these neurotransmitters into presynaptic neurons, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. This, in turn, can lead to changes in mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine are complex and varied. Studies have shown that this compound can increase the release of dopamine in certain brain regions, leading to feelings of pleasure and reward. It can also increase the activity of the prefrontal cortex, which is involved in executive functions such as decision-making and impulse control. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial for certain neurological disorders.
実験室実験の利点と制限
One advantage of using 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine in lab experiments is its specificity for certain receptors in the brain. This can allow researchers to study the effects of this compound on specific neurotransmitter systems and brain regions. However, one limitation of using this compound is its potential for abuse and dependence, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research on 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine. One area of interest is its potential as a treatment for addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, this compound may have applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is needed to fully understand the potential therapeutic benefits and risks of this compound.
合成法
The synthesis of 1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3-chloropyridine-2-carboxylic acid with 4-piperidin-1-yl-benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with N,N-dimethylaminoethyl chloride to produce the final compound.
科学的研究の応用
1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as a treatment for various psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation and reward processing.
特性
IUPAC Name |
1-[1-(3-chloropyridin-2-yl)piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-9(14)10-4-7-16(8-5-10)12-11(13)3-2-6-15-12/h2-3,6,9-10H,4-5,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAXDPVADPCTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=C(C=CC=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)

![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)


![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)